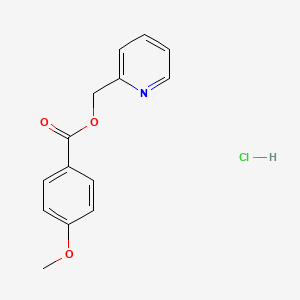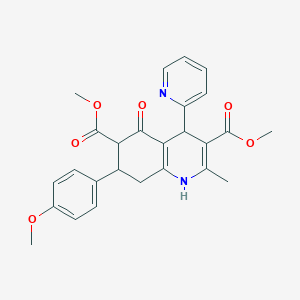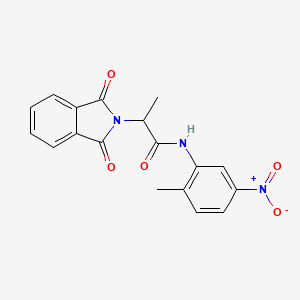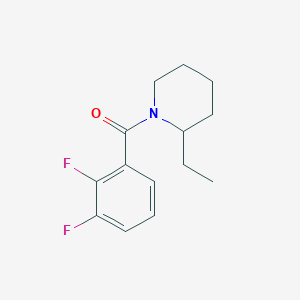![molecular formula C21H29N3O2S B4055369 N-[2-(1,3-thiazol-4-yl)ethyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B4055369.png)
N-[2-(1,3-thiazol-4-yl)ethyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide
Übersicht
Beschreibung
N-[2-(1,3-thiazol-4-yl)ethyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H29N3O2S and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.19804835 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Glutaminase Inhibition for Cancer Therapy
Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural similarities with the compound , highlights the therapeutic potential of glutaminase inhibition in cancer treatment. BPTES and its analogs have been evaluated for their ability to inhibit kidney-type glutaminase (GLS), a key enzyme in cancer cell metabolism, demonstrating significant anticancer activity in vitro and in vivo against human lymphoma B cells and mouse xenograft models. This suggests that compounds with similar structural features may also serve as potential anticancer agents by targeting metabolic pathways in cancer cells (Shukla et al., 2012).
Antimicrobial Activity
Several studies have synthesized and evaluated compounds with thiazolyl and acetamide groups for their antimicrobial properties. For instance, novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were prepared and found to possess significant antimicrobial activity, suggesting the potential of such compounds in developing new antimicrobial agents (Yu et al., 2014).
Antitumor and Anticonvulsant Evaluations
Compounds containing thiazole and acetamide functionalities have been synthesized and assessed for their antitumor and anticonvulsant activities. For example, studies have shown that these compounds exhibit promising inhibitory effects on various cancer cell lines and significant anticonvulsant activity in preclinical models. This indicates the potential use of such compounds in the treatment of cancer and seizure disorders, underscoring the importance of structural features like thiazole and acetamide in medicinal chemistry (Albratty et al., 2017).
Optoelectronic Applications
Thiazole-based compounds have also found applications in optoelectronics. Research on thiazole-containing polythiophenes has explored their electrochemical properties and potential use in electronic devices. These studies highlight the role of thiazole and related heterocycles in developing materials with desirable optoelectronic properties, such as conducting polymers for use in electronic applications (Camurlu & Guven, 2015).
Eigenschaften
IUPAC Name |
N-[2-(1,3-thiazol-4-yl)ethyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-5,7-dihydroindol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c1-5-8-24-14(2)16(20-17(24)10-21(3,4)11-18(20)25)9-19(26)22-7-6-15-12-27-13-23-15/h12-13H,5-11H2,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEPTLPCGJEMAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C2=C1CC(CC2=O)(C)C)CC(=O)NCCC3=CSC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-phenyl-4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]-2-propanol](/img/structure/B4055286.png)
![5-[3-ethoxy-4-(2-hydroxyethoxy)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4055293.png)
![2-[4-(2,5-dimethylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B4055297.png)

![N,N'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)bis(imino-4,1-phenylene)]dipropanamide](/img/structure/B4055313.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4055321.png)

![methyl 3-methyl-1-oxo-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4055332.png)
![3-({[(4-sec-butoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4055340.png)

![N-{2,5-dimethoxy-4-[(2-methyl-3-phenylacryloyl)amino]phenyl}benzamide](/img/structure/B4055353.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4055376.png)
![2-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4055399.png)
